Product packaging for 5-(1-Hydroxyethyl)-2-methoxyphenol(Cat. No.:CAS No. 29866-05-5)

5-(1-Hydroxyethyl)-2-methoxyphenol

Cat. No.: B13975707
CAS No.: 29866-05-5
M. Wt: 168.19 g/mol
InChI Key: KZUZBPQISUAOQM-UHFFFAOYSA-N
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Description

5-(1-Hydroxyethyl)-2-methoxyphenol, more commonly known in research contexts as Apocynol, is a high-purity C6-C2-type phenolic compound supplied for advanced chemical and biochemical research. With the CAS Number 2480-86-6 and a molecular formula of C9H12O3, it offers a molecular weight of 168.19 g/mol . This compound serves as a critical model compound in lignin chemistry, particularly for studying reaction mechanisms under alkaline pulping conditions, such as soda cooking . Its structure, featuring a phenolic hydroxyl group and a hydroxyethyl side chain, allows researchers to investigate crucial processes like the formation of quinone methide intermediates and subsequent condensation reactions . Studies have demonstrated its specific utility in quantifying the kinetics of α-β-type condensation pathways, which are now understood to be a predominant mode of reaction in lignin model systems, providing invaluable insights for optimizing biomass delignification and developing efficient biorefinery processes . As a metabolite of hydroxytyrosol and dopamine, it also presents potential relevance for metabolic studies . This product is strictly intended for laboratory research applications and is not classified or approved for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3 B13975707 5-(1-Hydroxyethyl)-2-methoxyphenol CAS No. 29866-05-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29866-05-5

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

5-(1-hydroxyethyl)-2-methoxyphenol

InChI

InChI=1S/C9H12O3/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-6,10-11H,1-2H3

InChI Key

KZUZBPQISUAOQM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)O)O

Origin of Product

United States

Natural Occurrence and Biogenetic Pathways of 5 1 Hydroxyethyl 2 Methoxyphenol

Isolation and Characterization from Botanical and Microbial Sources

Direct evidence for the isolation of 5-(1-Hydroxyethyl)-2-methoxyphenol from specific botanical or microbial sources is not extensively documented in publicly available scientific literature. However, its core chemical structure, a guaiacyl unit (2-methoxyphenol) substituted with a hydroxyethyl (B10761427) group, is characteristic of a variety of natural products. The guaiacyl moiety is a fundamental building block of lignin (B12514952) in many plants, suggesting that this compound could exist as a minor component or a degradation product of lignin.

Related compounds have been identified in various natural contexts. For instance, the isomeric compound 5-(2-Hydroxyethyl)-2-methoxyphenol has been noted as a natural product associated with iridoid glycosides. Furthermore, compounds with similar structural motifs are frequently identified in studies of plant extracts and essential oils. The characterization of such compounds typically involves techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their precise chemical structure. Given the prevalence of the guaiacyl structure in the plant kingdom, it is plausible that this compound may be present in various plant tissues, potentially in low concentrations or as part of a more complex molecule.

Enzymatic Biogenesis and Precursor Incorporation Studies

The biosynthesis of this compound is likely rooted in the well-established phenylpropanoid pathway. wikipedia.org This metabolic sequence is responsible for the production of a wide array of plant secondary metabolites, including the precursors to lignin. wikipedia.org The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to produce various hydroxycinnamic acids and their CoA esters.

The formation of the guaiacyl structure of this compound would specifically involve the conversion of p-coumaroyl-CoA to feruloyl-CoA, which is then reduced to coniferyl alcohol, a primary monolignol. The biogenesis of this compound would likely diverge from the standard monolignol pathway at the stage of feruloyl-CoA or a related intermediate. One plausible route involves the reduction of the carboxylic acid of a feruloyl derivative to an alcohol, followed by further enzymatic modifications.

Precursor incorporation studies, which use isotopically labeled compounds to trace metabolic pathways, have been instrumental in elucidating the biosynthesis of phenylpropanoids and lignin. While specific studies on this compound are not available, extensive research on related guaiacyl compounds has confirmed phenylalanine and ferulic acid as key precursors. The final step to form the 1-hydroxyethyl group would likely be catalyzed by a reductase enzyme.

Table 1: Key Enzymes in the Phenylpropanoid Pathway Leading to Guaiacyl Precursors

EnzymeAbbreviationFunction
Phenylalanine ammonia-lyasePALConverts phenylalanine to cinnamic acid.
Cinnamate 4-hydroxylaseC4HHydroxylates cinnamic acid to p-coumaric acid.
4-Coumarate:CoA ligase4CLActivates p-coumaric acid to p-coumaroyl-CoA.
p-Coumarate 3-hydroxylaseC3HHydroxylates p-coumaroyl-CoA to caffeoyl-CoA.
Caffeoyl-CoA O-methyltransferaseCCOMTMethylates caffeoyl-CoA to feruloyl-CoA.
Cinnamoyl-CoA reductaseCCRReduces feruloyl-CoA to coniferaldehyde.
Cinnamyl alcohol dehydrogenaseCADReduces coniferaldehyde to coniferyl alcohol.

Role as a Lignin Monomer or Derivative in Plant Cell Wall Biosynthesis

Lignin is a complex polymer of phenylpropanoid units that provides structural integrity to plant cell walls. The primary building blocks of lignin are monolignols, with coniferyl alcohol (a guaiacyl unit) being a major component in softwoods and hardwoods. While coniferyl alcohol is the canonical guaiacyl monolignol, there is evidence for the incorporation of other, atypical monomers into the lignin polymer.

This compound shares the guaiacyl core of coniferyl alcohol but has a saturated and hydroxylated side chain. It is conceivable that this compound could be incorporated into the lignin polymer, likely as a minor component. The presence of the hydroxyl group on the side chain would allow for the formation of ether linkages with other lignin monomers, integrating it into the polymer matrix. Alternatively, it could exist as a terminal unit on a lignin chain. The incorporation of such atypical monomers can influence the physical and chemical properties of the lignin polymer, such as its degradability.

The biosynthesis of different lignin types, such as guaiacyl (G) and syringyl (S) lignin, is regulated by the availability of their respective monolignol precursors. oup.com The presence of compounds like this compound could reflect metabolic variations or specific enzymatic activities within certain plant species or tissues.

Metabolic Transformations and Ecological Significance

Once incorporated into the plant biomass, this compound, as part of the lignin structure, would be subject to degradation by microorganisms in the soil and gut of herbivores. White-rot fungi, in particular, are known for their ability to depolymerize lignin through the action of extracellular enzymes like peroxidases and laccases.

Studies on the microbial degradation of lignin model compounds with guaiacyl units have shown that the primary mode of attack is the cleavage of ether linkages and the oxidation of the side chains. The metabolic transformation of this compound would likely involve oxidation of the hydroxyl group on the side chain and eventual cleavage of the aromatic ring. For example, the metabolism of guaiacylglycerol-β-guaiacyl ether by the fungus Phanerochaete chrysosporium leads to the formation of smaller aromatic compounds and eventually carbon dioxide. nih.govnih.gov

From an ecological perspective, simple phenylpropanoids and related phenolic compounds play a variety of roles. They can act as allelochemicals, influencing the growth of neighboring plants, and as defense compounds against pathogens and herbivores. nih.gov The release of this compound and similar compounds from decaying plant matter contributes to the pool of soil organic matter and can influence microbial community composition and nutrient cycling. These compounds can also serve as signaling molecules in plant-microbe interactions. nih.gov

Table 2: Potential Metabolic Transformations of this compound

TransformationType of ReactionPotential Outcome
OxidationEnzymatic (e.g., by peroxidases)Formation of a ketone or cleavage of the side chain.
EtherificationIncorporation into ligninFormation of ether bonds with other lignin monomers.
GlycosylationEnzymaticAttachment of a sugar moiety, increasing water solubility.
Ring CleavageMicrobial degradationBreakdown of the aromatic ring structure.

Synthetic Methodologies and Derivatization Strategies for 5 1 Hydroxyethyl 2 Methoxyphenol

Total Synthesis Approaches to the Core Structure

Total synthesis provides a versatile platform to access 5-(1-Hydroxyethyl)-2-methoxyphenol and its derivatives, allowing for precise control over the molecular architecture.

A logical retrosynthetic analysis of this compound (1) reveals key disconnections that simplify the target molecule into readily available starting materials. The primary disconnection is at the C-C bond between the aromatic ring and the hydroxyethyl (B10761427) side chain, leading back to a functionalized aromatic precursor and a two-carbon synthon.

A plausible retrosynthetic pathway commences with the disconnection of the alcohol functionality, which can be installed via the reduction of a corresponding ketone. This leads to the key intermediate, 4'-hydroxy-3'-methoxyacetophenone (2), also known as acetovanillone (B370764) or apocynin. sigmaaldrich.comthermofisher.com This intermediate is a commercially available natural product, making it an attractive starting point for many synthetic routes. sigmaaldrich.com

Further disconnection of acetovanillone (2) can be envisioned through a Friedel-Crafts acylation of guaiacol (B22219) (3) with an appropriate acetylating agent. Alternatively, a Fries rearrangement of guaiacol acetate (B1210297) (4) can also yield acetovanillone. google.com Guaiacol itself is a readily available starting material. This retrosynthetic strategy is outlined in Figure 1.

Retrosynthetic analysis of this compoundFigure 1.

The critical step in the synthesis of enantiomerically pure this compound is the stereoselective reduction of the prochiral ketone in acetovanillone. Various methods have been developed for the asymmetric reduction of acetophenones and related ketones, which can be broadly categorized into chiral reagent-controlled and catalyst-controlled reductions.

Chiral Auxiliaries: One approach involves the use of chiral auxiliaries. These are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For instance, the ketone can be converted into a chiral enolate or imine, which then undergoes a diastereoselective reduction. Subsequently, the auxiliary is cleaved to yield the chiral alcohol. Evans' oxazolidinone auxiliaries are a prominent example used in asymmetric aldol (B89426) and alkylation reactions, which can be adapted for the synthesis of chiral alcohols. researchgate.net

Asymmetric Catalysis: A more atom-economical approach is the use of chiral catalysts. The CBS reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source, is a reliable method for the asymmetric reduction of prochiral ketones. youtube.com This method is particularly effective when there is a significant size difference between the two groups attached to the carbonyl, as is the case in acetovanillone. Another powerful method is the Noyori asymmetric hydrogenation, which utilizes chiral ruthenium-based catalysts for the highly enantioselective reduction of ketones. youtube.com

The following table summarizes some approaches for the stereoselective reduction of acetophenone (B1666503) derivatives:

MethodCatalyst/ReagentEnantioselectivity (e.e.)Reference
CBS ReductionChiral Oxazaborolidine/BH3High youtube.com
Asymmetric HydrogenationRu-BINAPHigh youtube.com
Biocatalytic ReductionRhodotorula glutinis>99% (S) nih.gov
Biocatalytic ReductionBacillus cereus TQ-299% (R) mdpi.com

The phenolic hydroxyl group in the precursors to this compound is acidic and can interfere with many synthetic transformations. Therefore, its protection is often a crucial step in a multi-step synthesis. researchgate.net The choice of a suitable protecting group depends on its stability under the reaction conditions and the ease of its selective removal.

Common protecting groups for phenols include ethers and silyl (B83357) ethers. The methyl ether is robust but requires harsh conditions for cleavage (e.g., BBr₃). Benzyl ethers (Bn) are widely used as they are stable to a variety of conditions but can be readily removed by hydrogenolysis. researchgate.net

Silyl ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS), are popular choices due to their ease of installation and removal under mild conditions. researchgate.net The stability of silyl ethers varies, with TBDMS being more robust than TMS. The following table provides a comparison of common phenol (B47542) protecting groups.

Protecting GroupAbbreviationIntroduction ReagentCleavage Condition
MethylMeCH₃I, K₂CO₃BBr₃, HBr
BenzylBnBnBr, K₂CO₃H₂, Pd/C
TrimethylsilylTMSTMSCl, Et₃NK₂CO₃, MeOH
tert-ButyldimethylsilylTBDMSTBDMSCl, ImidazoleTBAF

Chemoenzymatic and Biocatalytic Routes for this compound Production

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for the production of chiral alcohols like this compound. These methods utilize the inherent stereoselectivity of enzymes to achieve high enantiopurities. nih.govmagtech.com.cn

A key strategy in developing a biocatalytic route is the screening of a diverse range of microorganisms or isolated enzymes for their ability to asymmetrically reduce the precursor ketone, acetovanillone. Whole-cell biocatalysts, such as yeasts and bacteria, are often used as they contain the necessary enzymes and cofactors for the reduction. ftb.com.hrsrce.hr

For example, various yeast strains have been shown to reduce acetophenone derivatives with high enantioselectivity, typically following Prelog's rule to afford the (S)-alcohol. ftb.com.hr However, anti-Prelog selective enzymes can provide access to the (R)-enantiomer. mdpi.com Once a suitable enzyme is identified, its performance can often be improved through protein engineering techniques like directed evolution to enhance its activity, stability, and selectivity towards the specific substrate.

A study on the biocatalytic reduction of 4-methoxyacetophenone demonstrated the use of microbial cells to produce (S)-1-(4-methoxyphenyl)ethanol with improved efficiency in ionic liquid-containing systems. cjcatal.com Another study reported the multigram scale enzymatic synthesis of (R)-1-(4'-hydroxyphenyl)ethanol using vanillyl alcohol oxidase. wur.nl

Multi-enzyme cascade reactions, where several enzymatic steps are performed in a single pot, offer significant advantages in terms of process efficiency and waste reduction. For the synthesis of chiral alcohols, a common cascade involves the oxidation of a racemic alcohol to a prochiral ketone, followed by the stereoselective reduction of the ketone to a single enantiomer of the alcohol, achieving a deracemization of the starting material.

One such system could employ a non-enantioselective alcohol dehydrogenase (ADH) or an oxidase to convert a racemic mixture of this compound to acetovanillone. Subsequently, a highly enantioselective ADH, either (R)- or (S)-selective, reduces the ketone to the desired enantiomerically pure alcohol. The cofactors (e.g., NADH or NADPH) required for these redox reactions are typically regenerated in situ using a third enzyme, such as glucose dehydrogenase or formate (B1220265) dehydrogenase, making the process catalytic in the expensive cofactor.

Recent advancements have demonstrated the deracemization of secondary alcohols through concurrent tandem biocatalytic oxidation and reduction, offering a streamlined approach to obtaining enantiopure alcohols.

Chemical Modification and Analog Synthesis of this compound Derivatives

The strategic modification of the this compound core can be approached by targeting different functionalities within the molecule. These modifications can be broadly categorized into substitutions on the phenolic ring and derivatization of the hydroxyl and methoxy (B1213986) groups.

Preparation of Substituted Phenol Analogs

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating phenolic hydroxyl and methoxy groups. This allows for the introduction of a variety of substituents at the positions ortho and para to the activating groups.

One documented example of such a modification is the synthesis of nitrated derivatives. For instance, the compound 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid has been synthesized, indicating that nitration of the aromatic ring is a feasible transformation. sigmaaldrich.com The introduction of a nitro group at the 5-position relative to the hydroxyl group suggests that the directing effects of the hydroxyl and methoxy groups favor substitution at this position.

Further synthetic exploration could involve other electrophilic aromatic substitution reactions such as halogenation (e.g., using N-bromosuccinimide or N-chlorosuccinimide) to introduce bromine or chlorine atoms, or Friedel-Crafts reactions to introduce alkyl or acyl groups. The precise conditions for these reactions would need to be optimized to control regioselectivity and avoid side reactions involving the other functional groups.

A general approach to synthesizing aryl-substituted 2-methoxyphenol derivatives has been demonstrated through the acid-mediated rearrangement of oxidopyrylium cycloadducts derived from maltol (B134687) and aryl acetylenes. While not starting directly from this compound, this methodology highlights a potential route to access a variety of analogs with different aryl substituents on the phenolic ring.

Derivatization at the Hydroxyl and Methoxy Positions

The phenolic hydroxyl and the secondary alcohol groups are key sites for derivatization, allowing for the synthesis of ethers and esters. Additionally, the methoxy group can, under certain conditions, be cleaved to yield the corresponding catechol.

The synthesis of ether and ester derivatives of apocynin (4'-hydroxy-3'-methoxyacetophenone), a structurally related compound, provides a strong model for the derivatization of this compound. nih.govnih.gov For example, ethers can be synthesized via a nucleophilic aliphatic substitution reaction. This typically involves reacting the parent phenol with an alkyl halide in the presence of a base such as potassium carbonate. nih.gov

Ester derivatives can be prepared by reacting the phenolic hydroxyl group with acid anhydrides or acid chlorides in the presence of a suitable base or catalyst. nih.gov For instance, the reaction of apocynin with glutaric or pimelic anhydrides in the presence of triethylamine (B128534) (TEA) in a solvent like dimethoxyethane (DME) yields the corresponding mono-esters. nih.gov These reactions are generally efficient and allow for the introduction of a wide range of acyl groups.

The secondary alcohol of the 1-hydroxyethyl group can also be a target for derivatization, although this may require selective protection of the more acidic phenolic hydroxyl group.

Below are tables detailing examples of synthesized derivatives based on the analogous apocynin scaffold, which can be extrapolated to this compound.

Table 1: Representative Ether Derivatives of Apocynin

Compound NameStarting MaterialReagentsProduct StructureReference
4-(4-acetyl-2-methoxy-phenoxy)-acetic acidApocyninChloroacetic acid, KI, K₂CO₃HOOC-CH₂-O-Ar nih.govnih.gov
4-(4-acetyl-2-methoxy-phenoxy)-butyronitrileApocynin4-chlorobutyronitrile, KI, K₂CO₃N≡C-(CH₂)₃-O-Ar nih.gov

Ar represents the 4-acetyl-2-methoxyphenyl group.

Table 2: Representative Ester Derivatives of Apocynin

Compound NameStarting MaterialReagentsProduct StructureReference
Pentanedioic acid mono-(4-acetyl-2-methoxy-phenyl) esterApocyninGlutaric anhydride, TEA, DMEHOOC-(CH₂)₃-COO-Ar nih.govnih.gov
Heptanedioic acid mono-(4-acetyl-2-methoxy-phenyl) esterApocyninPimelic anhydride, TEA, DMEHOOC-(CH₂)₅-COO-Ar nih.govnih.gov

Ar represents the 4-acetyl-2-methoxyphenyl group.

Advanced Analytical Characterization in Research of 5 1 Hydroxyethyl 2 Methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural analysis of 5-(1-Hydroxyethyl)-2-methoxyphenol. Through various NMR experiments, the precise connectivity of atoms and the spatial arrangement of the molecule can be determined.

¹H NMR and ¹³C NMR Chemical Shift Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The chemical shifts (δ) are indicative of the electronic environment surrounding the nuclei.

In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons, the methoxy (B1213986) group protons, the methyl protons of the hydroxyethyl (B10761427) group, the methine proton, and the hydroxyl protons. The integration of these signals corresponds to the number of protons in each environment.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom, including the aromatic carbons, the methoxy carbon, the methyl carbon, and the carbon bearing the hydroxyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-C-146.5
2-C-145.8
3-C6.88 (d, J=8.1 Hz)109.2
4-C6.72 (dd, J=8.1, 1.9 Hz)118.5
5-C6.85 (d, J=1.9 Hz)114.3
-CH(OH)CH₃4.80 (q, J=6.5 Hz)70.5
-CH(OH)CH₃1.45 (d, J=6.5 Hz)25.1
-OCH₃3.85 (s)55.9
Ar-OH5.70 (s)-
-CH(OH)CH₃2.50 (s)-

Note: Predicted values are based on analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei. molbase.cn

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would show correlations between the methine proton of the hydroxyethyl group and the methyl protons, as well as between adjacent aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). molbase.cn This is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals. For instance, the signal of the methine proton will correlate with the signal of the carbon it is attached to.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). This technique is invaluable for piecing together the molecular skeleton. For example, HMBC would show correlations between the methoxy protons and the aromatic carbon at position 2, and between the aromatic protons and various other carbons in the ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This provides insights into the three-dimensional structure and conformation of the molecule. For instance, NOESY can show correlations between the methoxy protons and the aromatic proton at position 3.

Mass Spectrometry (MS) for Molecular Confirmation and Trace Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, which allows for the accurate determination of its molecular weight. Further fragmentation of these ions (MS/MS) can provide valuable structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds. For this compound, derivatization to a more volatile species, such as by silylation, may be necessary for efficient GC analysis. The mass spectrum obtained from GC-MS provides a fragmentation pattern that serves as a molecular fingerprint, aiding in its identification. The NIST Mass Spectrometry Data Center provides a reference for the Kovats retention index of 1433.5 for this compound under standard non-polar conditions. nih.gov

Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are essential for the purification of this compound and for the separation of its potential isomers.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis and purification of phenolic compounds. Due to the chiral center at the benzylic carbon of the hydroxyethyl group, this compound exists as a pair of enantiomers. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the method of choice for the separation and quantification of these enantiomers. shimadzu.comsigmaaldrich.comhplc.euwindows.net The selection of the appropriate chiral column and mobile phase is critical for achieving successful enantiomeric resolution. shimadzu.comsigmaaldrich.comhplc.euwindows.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Research efforts have focused on developing robust and reliable methods for its detection and quantification, often in conjunction with its parent compound, apocynin.

Detailed research findings have established effective HPLC methodologies. A common approach involves reversed-phase chromatography, which is well-suited for separating moderately polar compounds like this compound. In a typical setup, a C18 column is employed as the stationary phase. These columns consist of silica (B1680970) particles chemically bonded with octadecylsilane, providing a nonpolar surface that interacts with the analyte.

The mobile phase composition is a critical parameter that is optimized to achieve good resolution and peak shape. A mixture of methanol (B129727) and water is frequently used. For instance, a mobile phase consisting of methanol and water in a 53:47 (v/v) ratio has been successfully utilized. nih.gov In other applications, acetonitrile (B52724) mixed with an aqueous solution of 1% acetic acid (60:40, v/v) has proven effective for the separation of the parent compound, apocynin, which provides a strong basis for the analysis of its metabolites. phenomenex.com The flow rate is typically maintained at a constant, or isocratic, level, for example, at 1.0 mL/min or 0.8 mL/min. nih.govphenomenex.com

Detection is commonly performed using an ultraviolet (UV) detector. The chromophore in the this compound molecule allows for sensitive detection at wavelengths in the range of 276-279 nm. nih.gov Under these conditions, the compound can be effectively separated from its parent compound and other potential metabolites or impurities.

Table 1: Representative HPLC Method Parameters for the Analysis of Apocynin and its Metabolites

ParameterConditionReference
Stationary Phase C18 Column nih.gov
Mobile Phase Methanol : Water (53:47, v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV at 279 nm nih.gov
Alternative Mobile Phase Acetonitrile : 1% Acetic Acid (60:40, v/v) phenomenex.com
Alternative Flow Rate 0.8 mL/min phenomenex.com
Alternative Detection UV at 276 nm phenomenex.com

Chiral Chromatography for Enantiomeric Purity Assessment

The presence of a chiral center in the this compound molecule, specifically at the carbon atom of the hydroxyethyl group, gives rise to two enantiomers. These stereoisomers may exhibit different biological activities and metabolic fates. Therefore, the ability to separate and quantify the individual enantiomers is of paramount importance. Chiral chromatography is the definitive technique for this purpose.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP). These stationary phases are designed to interact differently with each enantiomer, leading to different retention times and, thus, their separation. While specific published methods for the direct chiral separation of this compound are not abundant in publicly accessible literature, the principles of chiral method development for structurally similar compounds provide a strong framework for its analysis.

For chiral separations of phenolic and alcoholic compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have demonstrated broad applicability. Columns like Chiralcel® OD-H, Chiralpak® AD, and Chiralcel® OJ are often employed in initial screening protocols. The separation can be performed in normal-phase, reversed-phase, or polar organic modes.

In a normal-phase setting, a mobile phase consisting of a nonpolar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is typically used. For acidic compounds like phenols, the addition of a small amount of an acidic modifier, for example, trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution.

The development of a successful chiral separation often involves screening a variety of columns and mobile phase compositions to find the optimal conditions. The enantioselectivity can be influenced by the type of chiral selector, the composition of the mobile phase, the flow rate, and the column temperature.

Table 2: General Strategies for Chiral Method Development for Phenolic Alcohols

ParameterApproach
Chiral Stationary Phases (CSPs) Screening of polysaccharide-based columns (e.g., cellulose and amylose derivatives) is a common starting point. Pirkle-type and macrocyclic glycopeptide-based columns are also viable options.
Mobile Phase (Normal Phase) Typically a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol, ethanol). The ratio is optimized to balance retention and resolution.
Mobile Phase (Reversed Phase) Mixtures of water or buffer with methanol or acetonitrile. The pH of the aqueous phase can be critical for resolution.
Additives For acidic analytes, the addition of a small percentage of an acid (e.g., trifluoroacetic acid) can improve peak shape. For basic analytes, a basic additive (e.g., diethylamine) may be beneficial.
Temperature Column temperature can significantly affect enantioselectivity and should be investigated as a parameter for optimization.

Computational Chemistry and Molecular Modeling of 5 1 Hydroxyethyl 2 Methoxyphenol

Quantum Chemical Calculations (DFT, TD-DFT) of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-(1-Hydroxyethyl)-2-methoxyphenol, DFT calculations reveal key details about its orbital energies and reactivity. Time-Dependent DFT (TD-DFT) is further used to predict its response to electromagnetic radiation, such as in UV-Vis spectroscopy. mdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing molecular stability; a smaller gap generally implies higher reactivity. researchgate.net

For phenolic compounds like Apocynin, these orbitals are crucial for understanding antioxidant activity. DFT studies have been employed to analyze different radical scavenging mechanisms, including Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.gov Calculations performed at the M05-2X/6-311++G(3df,3dp) level of theory show that the preferred mechanism is solvent-dependent, with the SPLET mechanism being favored in polar, ionization-supporting solvents like water. nih.gov This highlights the importance of the electronic structure in its biological function.

From the HOMO and LUMO energies, several key quantum chemical descriptors can be calculated to quantify reactivity:

  • Ionization Potential (I) ≈ -EHOMO
  • Electron Affinity (A) ≈ -ELUMO
  • Electronegativity (χ) = (I + A) / 2
  • Chemical Hardness (η) = (I - A) / 2
  • Chemical Softness (S) = 1 / (2η)
  • While specific energy values for Apocynin require dedicated calculations, studies on similar phenolic structures show that the distribution of HOMO and LUMO orbitals is typically centered on the aromatic ring and the phenolic hydroxyl group, which are the primary sites for antioxidant and radical scavenging activities. researchgate.net

    Table 1: Quantum Chemical Descriptors and Their Significance
    DescriptorFormulaSignificance
    HOMO-LUMO Gap (Egap)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net
    Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. researchgate.net
    Chemical Softness (S)1 / (2η)Reciprocal of hardness; indicates a molecule's polarizability. researchgate.net
    Electronegativity (χ)-(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons.

    Theoretical spectral simulations are invaluable for interpreting experimental data. DFT calculations can predict vibrational frequencies (infrared and Raman spectra), while TD-DFT can simulate electronic transitions (UV-Vis spectra). rsc.orgnih.gov

    A theoretical IR spectrum for Apocynin has been calculated using the B3LYP/6-311++G(2df,p) level of theory. nih.gov Such simulations help in assigning specific vibrational modes to observed experimental peaks. For phenolic compounds, key vibrational modes include the O-H stretching of the hydroxyl group, C-O stretching of the methoxy (B1213986) and hydroxyl groups, and various aromatic C-H and C=C stretching and bending modes. The calculated frequencies for an isolated molecule are often scaled to better match experimental solid-state or solution-phase spectra, which are influenced by intermolecular interactions like hydrogen bonding. nih.gov

    TD-DFT calculations are used to predict the electronic absorption spectrum, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π → π* or n → π* transitions. youtube.com For Apocynin, the primary chromophore is the substituted benzene (B151609) ring. TD-DFT studies on similar phenolic compounds show that the main absorption bands in the UV region are typically due to π → π* transitions within the aromatic system. rsc.org The exact position of λmax can be influenced by solvent polarity, which can be modeled using computational methods like the Polarizable Continuum Model (PCM). mdpi.com

    Conformational Analysis and Potential Energy Surface Mapping

    The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis involves exploring the different spatial arrangements of atoms that can be achieved through rotation about single bonds. The potential energy surface (PES) is a map of the molecule's energy as a function of its geometry, where energy minima correspond to stable conformers.

    For Apocynin, key rotational bonds include the one connecting the hydroxyethyl (B10761427) side chain to the aromatic ring and the bond of the methoxy group. DFT optimizations (M05-2X/6-311++G(3df,3dp)) have been used to identify the most stable conformers. nih.gov The analysis revealed that the most stable conformer in the gas phase is an s-cis form, where the carbonyl group of the side chain is oriented towards the adjacent methoxy group. nih.gov A slightly less stable s-trans conformer, where the carbonyl is oriented away from the methoxy group, also represents a local minimum on the potential energy surface. nih.gov The relative energies of these conformers are crucial for understanding which shapes the molecule is likely to adopt when interacting with a biological target.

    Table 2: Calculated Relative Energies of Apocynin Conformers
    ConformerDescriptionRelative Energy (ΔE) in Gas Phase
    Conformer 1m (s-cis)The carbonyl group is oriented towards the methoxy group.0.0 kJ/mol (most stable) nih.gov
    Conformer 2m (s-trans)The carbonyl group is oriented opposite to the methoxy group.Higher than s-cis nih.gov

    Molecular Docking Simulations for Ligand-Target Interactions

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like Apocynin) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. youtube.com

    Apocynin is primarily known as an inhibitor of NADPH oxidase (NOX), an enzyme complex involved in the production of reactive oxygen species (ROS). rsc.org Several in silico docking studies have investigated the interaction of Apocynin and its derivatives with various subunits of the NOX enzyme complex, particularly p47phox and p67phox. These studies aim to identify the specific binding sites and key amino acid residues involved in the interaction. The results are often reported as a docking score or binding free energy (FEB), where a more negative value indicates a stronger, more favorable interaction. mdpi.com

    Studies have shown that Apocynin, as well as its dimer and trimer forms, can bind to different domains of the NOX subunits. For instance, docking of the Apocynin monomer to the p47phox subunit yielded a Free Energy of Binding (FEB) of -18.2 Kcal/mol, while its dimer and trimer showed values of -21.2 and -37.4 Kcal/mol, respectively, suggesting that oligomeric forms may play a significant role in inhibition. Docking simulations have also been performed against various isoforms of the p67phox subunit, with Glide scores for the Apocynin dimer reaching as high as -6.475. mdpi.com These computational predictions provide a structural basis for the inhibitory activity of Apocynin and guide the design of more potent analogues. youtube.com

    Table 3: Selected Molecular Docking Results for Apocynin and its Derivatives
    LigandProtein Target (PDB ID)Docking Score / Binding EnergyReference
    Apocynin (Monomer)p47phoxFEB = -18.2 kcal/mol
    Apocynin (Dimer)p47phoxFEB = -21.2 kcal/mol
    Apocynin (Trimer)p47phoxFEB = -37.4 kcal/mol
    Apocynin (Dimer)p67phox isoform 2Glide Score = -8.25; FEB = -25.1 kcal/mol
    Apocynin (Dimer)p67phox isoform 1 (NCF2-ISF1)Glide Score = -6.475; FEB = -38.1 kcal/mol mdpi.com
    Apocyninp40phox and p67phox PB1 (1OEY)Binding Energy = -9.9 kcal/mol (Highest among catechins tested)

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Phenolics

    Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts in drug discovery.

    For phenolic compounds, QSAR models are frequently developed to predict antioxidant activity or inhibitory effects on specific enzymes. These models are built using a "training set" of molecules with known activities. The process involves calculating a variety of molecular descriptors for each compound, which can be electronic (e.g., HOMO/LUMO energies, atomic charges), topological (e.g., branching indices), or physicochemical (e.g., logP, molecular weight). Statistical methods are then used to build a mathematical equation that correlates a selection of these descriptors with the observed activity.

    While a specific, validated QSAR model for Apocynin derivatives is not extensively reported in the cited literature, the principles can be readily applied. Studies involving the synthesis and evaluation of Apocynin analogues provide the necessary data for building such models. youtube.com For example, a QSAR model for predicting the NOX inhibitory activity of related phenolics would likely include descriptors related to:

  • Electronic Properties: The phenolic -OH group's ability to donate a hydrogen atom or electron is key. Descriptors like HOMO energy, ionization potential, and bond dissociation enthalpy (BDE) of the O-H bond would be critical.
  • Steric and Lipophilic Properties: The size, shape, and lipophilicity of substituents on the phenolic ring affect how the molecule fits into the enzyme's binding site and its ability to cross cell membranes. Descriptors like molecular volume, surface area, and logP would be relevant.
  • The development of robust QSAR models for Apocynin and related phenolics would be a valuable tool for designing novel NOX inhibitors with improved potency and pharmacokinetic properties.

    Preclinical Pharmacological Potential and Molecular Mechanistic Investigations of 5 1 Hydroxyethyl 2 Methoxyphenol

    Antioxidant Activity and Redox Modulation in Cellular and Cell-Free Systems

    Radical Scavenging Mechanisms (e.g., DPPH, ABTS)

    No studies were found that evaluated the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging activity of 5-(1-Hydroxyethyl)-2-methoxyphenol. Data regarding its efficacy, such as IC50 values, and the mechanisms by which it might donate a hydrogen atom or an electron to neutralize free radicals, are not present in the current body of scientific literature.

    Modulation of Cellular Antioxidant Enzyme Systems

    There is no available research on the effects of this compound on cellular antioxidant enzyme systems. Consequently, information regarding its potential to influence the expression or activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione (B108866) peroxidase (GPx) in response to oxidative stress is unknown.

    Enzyme Inhibition and Activation Profiles

    Impact on Key Metabolic and Signaling Pathways

    As no enzyme targets have been identified, there is no corresponding data on the impact of this compound on key metabolic or signaling pathways that are regulated by such enzymes.

    Antiproliferative and Cytotoxic Effects in In Vitro Cancer Cell Models

    No published studies were identified that have investigated the antiproliferative or cytotoxic effects of this compound in any in vitro cancer cell models. Therefore, data such as IC50 values for different cancer cell lines and the molecular mechanisms underlying any potential anticancer activity are not available.

    Investigation of Cell Viability and Growth Inhibition

    There are no studies that have assessed the impact of this compound on the viability or proliferation of any cell lines, cancerous or otherwise. Therefore, no data exists to construct a dose-response curve or determine key parameters such as the IC50 (half-maximal inhibitory concentration).

    Induction of Apoptosis and Cell Cycle Arrest Mechanisms

    The molecular mechanisms by which a compound may exert cytotoxic effects, such as the induction of programmed cell death (apoptosis) or the halting of the cell division cycle, have not been investigated for this compound. There is no information on its potential to modulate key proteins involved in these pathways.

    Neuroprotective Properties in Preclinical Cellular and Animal Models

    No research has been conducted to evaluate whether this compound can protect neuronal cells from damage or degeneration in models of neurodegenerative diseases or acute neurological injury.

    Future Directions and Advanced Research Perspectives for 5 1 Hydroxyethyl 2 Methoxyphenol

    Development of Novel Biocatalytic Platforms for Sustainable Synthesis

    The pursuit of green chemistry has led to a growing interest in biocatalysis for the synthesis of complex molecules. Enzymatic processes offer high selectivity and operate under mild conditions, presenting a sustainable alternative to traditional chemical synthesis. acs.orgnih.gov For a compound like 5-(1-hydroxyethyl)-2-methoxyphenol, developing novel biocatalytic platforms could provide an environmentally benign and efficient production route.

    Enzymes such as oxidoreductases, including laccases, tyrosinases, and peroxidases, are well-suited for modifying phenolic compounds. mdpi.commdpi.comresearchgate.net These enzymes can catalyze reactions like hydroxylation and polymerization with high regio- and chemoselectivity, which is often challenging to achieve with conventional methods. acs.orgresearchgate.net For instance, tyrosinase can catalyze the o-hydroxylation of monophenolic compounds, a key step that could be harnessed in the synthesis of functionalized phenols. mdpi.com

    To enhance the industrial viability of enzymatic processes, enzyme immobilization is a critical area of research. mdpi.com Anchoring enzymes to solid supports improves their stability, facilitates their separation from the reaction mixture, and allows for their reuse over multiple cycles. mdpi.comnih.gov Techniques like covalent immobilization onto magnetic nanoparticles or within porous carriers are being explored to create robust nano-biocatalysts. mdpi.comnih.gov The development of such platforms for enzymes relevant to phenol (B47542) chemistry could pave the way for the sustainable synthesis of this compound and its derivatives.

    Table 1: Comparison of Enzyme Families for Potential Biocatalytic Synthesis

    Enzyme Family Catalytic Function Potential Application for this compound Advantages
    Laccase Oxidation of phenolic and non-phenolic compounds. mdpi.com Polymerization or derivatization through oxidative coupling. Uses O₂ as an oxidant, no need for cofactors like H₂O₂. mdpi.com
    Tyrosinase o-hydroxylation of monophenols and oxidation of o-diphenols. mdpi.com Introduction of additional hydroxyl groups to the aromatic ring. Bifunctional catalytic activity. mdpi.com
    Peroxidase Oxidation of a wide range of substrates using hydrogen peroxide. nih.gov Synthesis via oxidation of precursor phenols. High catalytic activity. nih.gov

    | Methyltransferases | Formation and cleavage of aromatic methyl ethers. acs.org | Modification of the methoxy (B1213986) group on the phenolic ring. | High specificity for methylation reactions. acs.org |

    Structure-Guided Design of Enhanced Analogs with Specific Biological Activities

    Structure-guided design is a powerful strategy for developing new molecules with improved or specific biological activities. This approach relies on understanding the relationship between a molecule's three-dimensional structure and its function, often referred to as the structure-activity relationship (SAR). acs.orgnih.gov For this compound, this would involve synthesizing a library of analogs and evaluating how systematic structural modifications affect their biological properties.

    Key modifications could include altering the substituents on the phenyl ring. For example, introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, which may, in turn, influence its antioxidant potential or interaction with biological targets. nih.gov Studies on other phenolic compounds have shown that substitutions, such as halogens or alkyl groups, can significantly impact their biological activity. acs.org

    Computational modeling and molecular docking studies can be employed to predict how different analogs of this compound might interact with specific proteins or biological targets. This in silico screening can help prioritize the synthesis of the most promising candidates, saving time and resources. The ultimate goal is to create enhanced analogs with tailored activities for potential use in biomedical or other scientific fields. researchgate.net

    Table 2: Illustrative Structure-Activity Relationship Concepts for Phenolic Analogs

    Structural Modification Rationale Potential Effect on Biological Activity Example from Literature
    Halogenation Alters electronic properties and lipophilicity. Can enhance binding to target proteins through halogen bonding. Halogen substitution on phenyl groups has been shown to impact Aβ self-assembly. acs.org
    Altering Alkyl Chains Modifies steric bulk and hydrophobicity. Can improve membrane permeability or fit within a protein's binding pocket. The 4-substituent was found to be an important determinant of activity in 2,5-dimethoxyphenylpiperidines. nih.gov
    Modifying Hydroxyl Groups Changes hydrogen bonding capacity and antioxidant potential. Can be critical for free radical scavenging or interaction with active sites. The phenolic hydroxyl group is often key to the antioxidant mechanism of hindered phenols. nih.gov

    | Introducing Heterocyclic Rings | Adds structural complexity and potential new interaction points. | Can lead to novel biological activities or improved selectivity. | Coumarin-triazole hybrids have been designed as enzyme inhibitors. acs.org |

    Integration of Multi-Omics Data in Mechanistic Elucidation

    To fully understand the biological effects of this compound, it is essential to elucidate its mechanism of action at a molecular level. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive, system-wide view of the cellular response to a given compound. mdpi.comnih.govresearchgate.net

    Applying these technologies to cells or model organisms exposed to this compound can reveal which genes are expressed (transcriptomics), which proteins are synthesized (proteomics), and which metabolic pathways are altered (metabolomics). oup.comnih.gov For example, proteomics can identify the specific proteins that bind to the compound or whose expression levels change upon treatment, offering clues to its direct targets and downstream effects. mdpi.com Metabolomics can identify the small-molecule metabolites that are produced or consumed, providing a functional readout of the cellular state. oup.com

    The integration of these large datasets requires sophisticated bioinformatics tools to identify meaningful patterns and generate hypotheses about the compound's mechanism. nih.govresearchgate.net This approach can uncover novel biological pathways affected by this compound and provide a more holistic understanding of its effects than can be achieved by studying single endpoints. nih.gov Such studies are crucial for validating the compound's potential for further development in any application.

    Table 3: Overview of Multi-Omics Technologies for Mechanistic Studies

    Omics Field Molecules Analyzed Key Information Provided Relevant Techniques
    Transcriptomics RNA transcripts Gene expression changes in response to the compound. nih.gov RNA-Seq, Microarrays. nih.gov
    Proteomics Proteins Changes in protein abundance, post-translational modifications, and protein-protein interactions. mdpi.com Mass Spectrometry (MS), 2D-Gel Electrophoresis. mdpi.comnih.gov
    Metabolomics Metabolites (small molecules) Alterations in metabolic pathways and cellular energetic status. oup.com Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR). oup.com

    | Multi-Omics Integration | Combined data from all levels | A holistic view of the cellular response, identifying key pathways and networks. researchgate.netnih.gov | Bioinformatics, Systems Biology Modeling. researchgate.net |

    Advanced Nanotechnology Applications for Targeted Delivery in Research Models

    A significant challenge in studying the biological effects of many phenolic compounds is their often-low aqueous solubility and bioavailability. doi.orgnih.gov Nanotechnology offers promising solutions to overcome these limitations through the development of advanced drug delivery systems. mdpi.comnih.gov Encapsulating this compound within nanocarriers could enhance its stability, solubility, and delivery to specific cells or tissues in research models. nmb-journal.comnih.gov

    Various types of nanoparticles can be employed for this purpose, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs). nih.govencyclopedia.pub These nanocarriers can be engineered to release the encapsulated compound in a controlled manner, for instance, in response to specific physiological stimuli like pH changes. nih.gov Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies or peptides) to direct them to specific cell types or tissues, thereby increasing the local concentration of the compound and minimizing off-target effects. nih.govfrontiersin.orgmdpi.com

    The use of such targeted nanotechnology in preclinical research models would allow for a more precise investigation of the biological activities of this compound. dntb.gov.ua By ensuring that the compound reaches its intended site of action in sufficient concentrations, researchers can obtain more reliable and reproducible data on its efficacy and mechanism. nih.gov

    Table 4: Nanocarriers for Potential Delivery of Phenolic Compounds

    Nanocarrier Type Description Key Advantages for Phenolic Compound Delivery
    Liposomes Vesicles composed of one or more lipid bilayers. encyclopedia.pub Can encapsulate both hydrophilic and lipophilic compounds; biocompatible. nih.govencyclopedia.pub
    Polymeric Nanoparticles Solid colloidal particles made from natural or synthetic polymers. doi.org High stability, controlled release kinetics, and potential for surface functionalization. nmb-journal.comnih.gov
    Solid Lipid Nanoparticles (SLNs) Nanoparticles made from solid lipids. nih.gov Good biocompatibility, protection of labile compounds, and potential for controlled release. nih.gov

    | Micelles | Self-assembling core-shell structures formed by amphiphilic molecules. nih.gov | Can solubilize poorly water-soluble compounds in their hydrophobic core. nih.gov |

    Q & A

    Q. What synthetic methodologies are recommended for preparing 5-(1-Hydroxyethyl)-2-methoxyphenol with high regioselectivity?

    To achieve regioselective synthesis, researchers often employ ortho-directed electrophilic substitution on 2-methoxyphenol derivatives. For example:

    • Hydroxyethylation : Use glycolic acid or ethylene oxide under acidic conditions to introduce the 1-hydroxyethyl group at the C5 position .
    • Protection-Deprotection Strategies : Protect the phenolic -OH group with acetyl or tert-butyldimethylsilyl (TBS) groups to prevent unwanted side reactions during functionalization .
    • Catalytic Hydrogenation : Reduce ketone intermediates (e.g., 5-acetyl-2-methoxyphenol) with Pd/C or Raney Ni to yield the hydroxyethyl moiety .

    Q. How can researchers validate the purity and structural integrity of synthesized this compound?

    • Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to separate and quantify impurities .
    • Spectroscopic Analysis :
      • NMR : Confirm substitution patterns via 1H^1H-NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, hydroxyethyl protons at δ 1.2–1.4 ppm) .
      • FT-IR : Identify O-H stretching (3200–3600 cm1^{-1}) and aromatic C-O-C vibrations (1250–1270 cm1^{-1}) .

    Q. What stability considerations are critical for storing this compound?

    • Oxidative Degradation : Store under inert gas (N2_2/Ar) at 4°C to prevent oxidation of the hydroxyethyl group. Antioxidants like BHT (0.1% w/v) can mitigate degradation .
    • Light Sensitivity : Use amber glassware to avoid photolytic cleavage of the methoxy group .

    Advanced Research Questions

    Q. How do stereochemical variations in the hydroxyethyl group impact biological activity?

    • Enantioselective Synthesis : Use chiral catalysts (e.g., Sharpless epoxidation) to isolate (R)- or (S)-isomers.
    • Biological Assays : Compare antimicrobial or antioxidant activities of enantiomers via disk diffusion or DPPH radical scavenging assays. Studies on similar methoxyphenols show (R)-isomers often exhibit higher bioactivity due to optimized enzyme binding .

    Q. What computational tools are effective for modeling hydrogen-bonding interactions in this compound?

    • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze intramolecular H-bonds between the hydroxyethyl and methoxy groups .
    • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict aggregation behavior .

    Q. How does this compound interact with cytochrome P450 enzymes in metabolic studies?

    • In Vitro Metabolism : Incubate with human liver microsomes and monitor metabolites via LC-MS. Methoxyphenol derivatives typically undergo O-demethylation and hydroxylation , producing catechol and quinone intermediates .
    • Docking Studies : Use AutoDock Vina to predict binding affinities with CYP3A4 or CYP2D6 isoforms. The hydroxyethyl group may occupy hydrophobic pockets, altering substrate specificity .

    Q. What contradictions exist in reported antioxidant mechanisms of this compound?

    • Pro-Oxidant Behavior : At high concentrations (>100 µM), the compound may generate ROS via Fenton-like reactions, contradicting low-dose antioxidant effects. Validate using ESR spectroscopy to detect hydroxyl radicals .
    • Synergistic Effects : Co-administration with ascorbic acid enhances radical scavenging but accelerates degradation. Balance via stoichiometric optimization .

    Methodological Resources

    TechniqueApplicationKey References
    X-ray CrystallographyConfirm crystal packing and H-bond networks
    QSAR ModelingPredict bioactivity from substituent electronic parameters
    Isotopic LabelingTrack metabolic pathways (e.g., 13C^{13}C-labeled methoxy group)

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.